3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid
Description
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound features a diazirine ring, which is known for its photo-reactive properties, making it valuable in photochemistry and photoaffinity labeling.
Properties
CAS No. |
2680529-67-1 |
|---|---|
Molecular Formula |
C7H10F3N3O2 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid typically involves the formation of the diazirine ring followed by the introduction of the azetidine moiety. One common method involves the reaction of 3-methyl-3H-diazirine with azetidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazirine ring can undergo substitution reactions, particularly under photolytic conditions, where it forms reactive carbene intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: UV light to induce photolysis of the diazirine ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the substituent introduced.
Scientific Research Applications
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used in photochemistry for the generation of reactive intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid primarily involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can then react with various substrates, forming covalent bonds and enabling the study of molecular interactions. The diazirine ring’s ability to form carbenes makes it a powerful tool in photoaffinity labeling and other photochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-3H-diazirin-3-yl)acetic acid
- 3-(3-methyl-3H-diazirin-3-yl)propionic acid
Uniqueness
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is unique due to the presence of both the diazirine and azetidine rings, which confer distinct reactivity and structural properties. This combination allows for versatile applications in various fields, distinguishing it from other diazirine-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
